molecular formula C13H17N B6169139 2,3-dihydrospiro[indene-1,3'-piperidine] CAS No. 203797-44-8

2,3-dihydrospiro[indene-1,3'-piperidine]

Cat. No.: B6169139
CAS No.: 203797-44-8
M. Wt: 187.3
InChI Key:
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Description

2,3-Dihydrospiro[indene-1,3’-piperidine] is a chemical compound that features a spirocyclic structure, which means it has two rings that are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of acid catalysts to promote the annulation reaction, which forms the spirocyclic structure. For instance, the reaction between heterocyclic ketene aminals and indene derivatives in the presence of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for 2,3-dihydrospiro[indene-1,3’-piperidine] are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydrospiro[indene-1,3’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • Indane-1,3-dione derivatives

Uniqueness

2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

203797-44-8

Molecular Formula

C13H17N

Molecular Weight

187.3

Purity

95

Origin of Product

United States

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